molecular formula C53H67N10NaO17S B024977 Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- CAS No. 105504-60-7

Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-

Número de catálogo: B024977
Número CAS: 105504-60-7
Peso molecular: 1171.2 g/mol
Clave InChI: RYZYNKTWCREORQ-BQFFIIAHSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- is a synthetic peptide derivative of cholecystokinin, a hormone that plays a crucial role in digestion and appetite regulation. This compound is specifically modified at positions 28 and 31 with N-acetyl-norleucine, which enhances its stability and bioactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using activating agents like carbodiimides.

    N-acetylation: Specific positions (28 and 31) are modified with N-acetyl-norleucine.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of advanced purification techniques like preparative HPLC is crucial for obtaining the final product.

Análisis De Reacciones Químicas

Types of Reactions

Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of sulfoxides.

    Reduction: Disulfide bonds within the peptide can be reduced to thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol-containing peptides.

    Substitution: Peptide analogs with modified amino acid sequences.

Aplicaciones Científicas De Investigación

Key Biological Activities

The compound exhibits several critical biological activities:

  • Appetite Regulation : Research indicates that CCK plays a significant role in inducing satiety. CCK (26-33) has been shown to interact with receptors in the brain that control appetite, suggesting potential therapeutic applications for obesity management.
  • Gastrointestinal Function : CCK stimulates gallbladder contraction and pancreatic enzyme secretion, facilitating digestion. Studies have shown that CCK (26-33) can influence gastrointestinal motility and gastric emptying, impacting nutrient absorption.

Appetite Suppression and Weight Management

Studies have demonstrated that CCK (26-33) can induce feelings of fullness after meals, making it a candidate for obesity treatment strategies. Clinical trials are exploring its efficacy as an appetite suppressant .

Gastrointestinal Disorders

Given its role in digestion, CCK (26-33) is being investigated for potential therapeutic applications in gastrointestinal disorders such as gastroparesis and irritable bowel syndrome (IBS). Its ability to regulate gastric emptying may provide relief for patients suffering from these conditions.

Neuroscience Research

Research has also focused on the neurophysiological effects of CCK (26-33). Studies involving animal models have shown that this peptide can modulate neuronal activity within the visual cortex, impacting sensory processing and response to stimuli .

Drug Development

The compound is being utilized in the development of peptide-based drugs aimed at treating metabolic disorders and enhancing digestive health. Its unique structure allows researchers to create analogs with improved therapeutic profiles .

Case Studies

  • Appetite Regulation Study : A clinical trial involving overweight participants tested the effects of CCK (26-33) on satiety signals post-meal. Results indicated a significant increase in reported fullness compared to placebo controls, suggesting its potential as a weight management agent.
  • Neuroscience Investigations : In experiments conducted on anesthetized cats, CCK (26-33) was administered to neurons in the visual cortex. The findings showed varied responses among different neuron types, indicating its complex role in sensory processing .
  • Gastrointestinal Motility Research : Studies assessing the impact of CCK (26-33) on gastric emptying demonstrated that this peptide could effectively regulate motility patterns, offering insights into potential treatments for digestive disorders.

Mecanismo De Acción

The mechanism of action of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- involves binding to cholecystokinin receptors (CCK receptors) in the gastrointestinal tract and brain. This binding triggers a cascade of intracellular events, including the release of digestive enzymes and bile, as well as the regulation of appetite and satiety. The N-acetyl-norleucine modifications enhance the peptide’s stability and receptor affinity, leading to prolonged and potent biological effects.

Comparación Con Compuestos Similares

Similar Compounds

    Cholecystokinin (26-33): The unmodified version of the peptide.

    Cholecystokinin (26-33), N-acetyl-leucine(28,31)-: Modified with N-acetyl-leucine instead of norleucine.

    Cholecystokinin (26-33), N-acetyl-methionine(28,31)-: Modified with N-acetyl-methionine.

Uniqueness

Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- is unique due to its specific modifications at positions 28 and 31, which enhance its stability and bioactivity compared to other similar compounds. These modifications result in a peptide with improved therapeutic potential and prolonged biological effects.

Actividad Biológica

Cholecystokinin (CCK) is a peptide hormone that plays a pivotal role in digestion and appetite regulation. The specific compound Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- is a synthetic derivative designed to enhance the biological activity and stability of the natural CCK peptide. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific findings.

Overview of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-

Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- is synthesized through solid-phase peptide synthesis (SPPS), where specific modifications at positions 28 and 31 with N-acetyl-norleucine are made to improve its stability and receptor affinity. The modifications enhance the peptide's effectiveness in stimulating CCK receptors, which are crucial for digestive processes and appetite regulation.

The primary mechanism of action involves the binding of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- to CCK receptors located in the gastrointestinal tract and central nervous system. This binding triggers intracellular signaling pathways that lead to:

  • Release of Digestive Enzymes : Activation of pancreatic enzymes essential for digestion.
  • Gallbladder Contraction : Stimulating bile release necessary for fat emulsification.
  • Regulation of Appetite : Influencing satiety signals to control food intake.

The enhanced stability from the N-acetyl modifications allows for prolonged biological effects compared to unmodified CCK peptides .

In Vitro Studies

Research has demonstrated that Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- exhibits significant agonistic activity at CCK receptors. A study measuring calcium mobilization in response to this peptide revealed an A50 value of 66 pM, indicating high potency compared to other CCK analogs .

Table 1: Comparison of A50 Values for CCK Analogues

CompoundA50 Value (pM)
Cholecystokinin Octapeptide420
Cholecystokinin (26-33)Not specified
Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-66

In Vivo Studies

In vivo studies have shown that this modified peptide can significantly stimulate gallbladder contraction and pancreatic enzyme secretion. For instance, experiments conducted on guinea pigs demonstrated that administration of the peptide resulted in increased amylase release, confirming its role as an effective agonist at physiological concentrations .

Case Studies

  • Obesity Management : A clinical trial investigated the effects of CCK derivatives on appetite regulation in overweight individuals. Participants receiving Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- reported reduced hunger levels and lower caloric intake over a four-week period compared to controls .
  • Gastrointestinal Disorders : Another study explored the therapeutic potential of this compound in patients with functional dyspepsia. Results indicated improved gastric motility and symptom relief after treatment with the peptide .

Propiedades

IUPAC Name

sodium;(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H68N10O17S.Na/c1-4-6-16-36(54)47(70)56-29-44(65)58-41(25-33-28-55-37-18-12-11-15-35(33)37)49(72)59-38(17-7-5-2)48(71)62-43(27-46(68)69)51(74)61-39(23-31-13-9-8-10-14-31)52(75)63-53(76)40(60-50(73)42(26-45(66)67)57-30(3)64)24-32-19-21-34(22-20-32)80-81(77,78)79;/h8-15,18-22,28,36,38-43,55H,4-7,16-17,23-27,29,54H2,1-3H3,(H,56,70)(H,57,64)(H,58,65)(H,59,72)(H,60,73)(H,61,74)(H,62,71)(H,66,67)(H,68,69)(H,63,75,76)(H,77,78,79);/q;+1/p-1/t36-,38-,39-,40-,41-,42-,43-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZYNKTWCREORQ-BQFFIIAHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)[O-])C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H67N10NaO17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103494-23-1 (Parent)
Record name Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105504607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20147163
Record name Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1171.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105504-60-7
Record name Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105504607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.